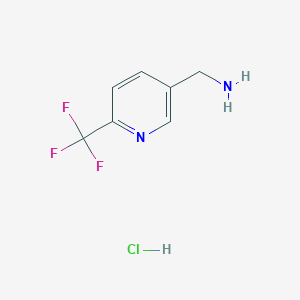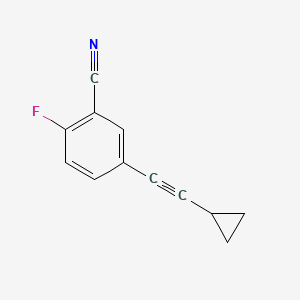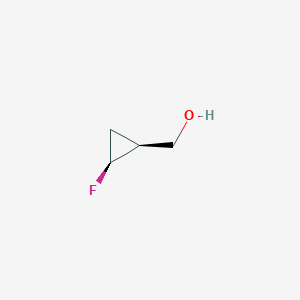
((1S,2S)-2-fluorocyclopropyl)methanol
Descripción general
Descripción
The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about its occurrence in nature or its uses .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral data .Aplicaciones Científicas De Investigación
Conformational Studies and Internal Hydrogen Bonding
- (1-Fluorocyclopropyl)methanol exhibits unique conformational properties due to internal hydrogen bonding between the fluorine atom and the hydrogen atom of the hydroxyl group. This rotamer is more stable than other forms of the molecule, as evidenced by microwave spectroscopy and quantum chemical calculations (Møllendal et al., 2004).
Reactivity in Solvolysis Conditions
- Research on the reaction of 1-fluoro-1-bromo-2-arylcyclopropanes with methanol under solvolysis conditions reveals insights into the reactivity of cyclopropane derivatives. This study helps to understand how electron-donor substituents on the aromatic ring affect the reaction in the presence of electrophilic and nucleophilic agents (Aksenov & Terent'eva, 1978).
Synthesis of Enantiopure Monofluorinated Phenylcyclopropanes
- The synthesis of enantiopure monofluorinated phenylcyclopropanes involves using lipase-catalyzed acylation and transesterification. This research contributes to the field of asymmetric synthesis and the production of stereoisomers with potential application in pharmaceuticals and other fine chemicals (Rosen & Haufe, 2002).
Impact on Lipid Dynamics in Biological and Synthetic Membranes
- Methanol, a common solubilizing agent, significantly influences lipid dynamics in biological and synthetic membranes. This study using small-angle neutron scattering suggests methanol's role in lipid transfer and flip-flop kinetics, which has implications for cell survival and protein reconstitution in biophysical studies (Nguyen et al., 2019).
Engineering of Microorganisms for Methanol Utilization
- Corynebacterium glutamicum has been engineered for methanol-dependent growth, demonstrating the potential of methanol as a feedstock for bioproduction of chemicals. This study highlights the genetic modifications and metabolic engineering strategies to improve methanol utilization in industrial microorganisms (Tuyishime et al., 2018).
Exploration of Methanol-Based Industrial Biotechnology
- Methanol is increasingly being recognized as a building block in industrial biotechnology. Recent advancements in the genetic engineering of methylotrophic bacteria, and their application in producing fine and bulk chemicals, underscore methanol's role as an alternative carbon source in bioprocess technology (Schrader et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(1S,2S)-2-fluorocyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQVQDAWPHHSMU-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1S,2S)-2-fluorocyclopropyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



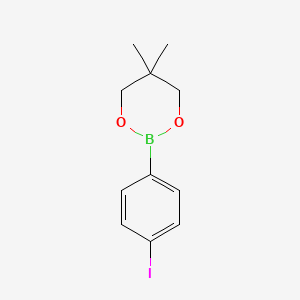
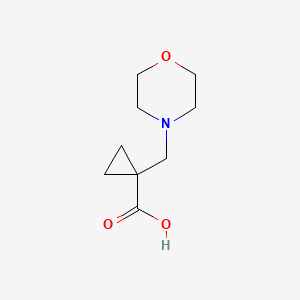
![4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid](/img/structure/B1404142.png)
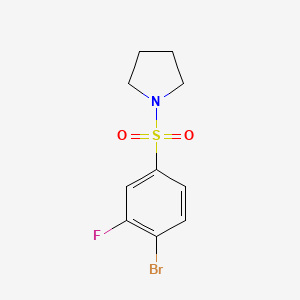
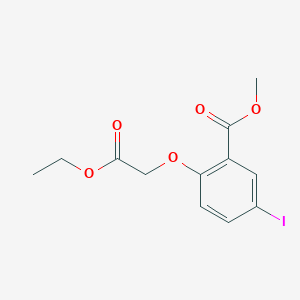
![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)
![tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1404151.png)
![7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B1404153.png)
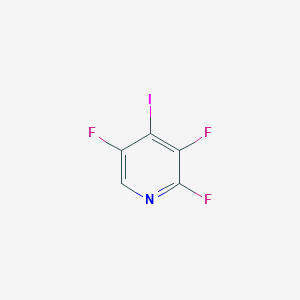

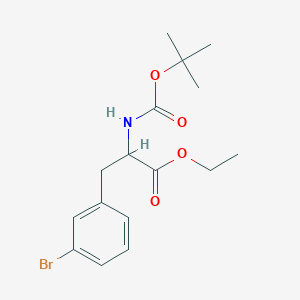
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1404158.png)
